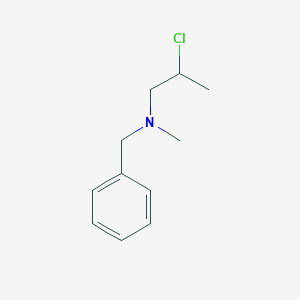
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a heptyloxy group attached to a benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol.
Reduction: 4-(heptyloxy)benzyl alcohol and 4-(ethoxycarbonyl)phenol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Medicine: Explored for its potential in developing new pharmaceuticals with improved bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but lacks the ethoxycarbonyl group.
4-(Ethoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the heptyloxy group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and heptyloxy groups, which impart specific chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
90233-58-2 |
|---|---|
Formule moléculaire |
C23H28O5 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(4-ethoxycarbonylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-3-5-6-7-8-17-27-20-13-9-19(10-14-20)23(25)28-21-15-11-18(12-16-21)22(24)26-4-2/h9-16H,3-8,17H2,1-2H3 |
Clé InChI |
PBUXJUGTEHIYAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)

![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)







